

# Abivertinib Maleate: A Technical Guide to its Discovery and Development

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## Compound of Interest

Compound Name: Abivertinib maleate

Cat. No.: B10860127

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## Abstract

**Abivertinib maleate** (formerly known as AC0010) is a novel, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that also potently and irreversibly inhibits Bruton's tyrosine kinase (BTK). This dual mechanism of action has positioned Abivertinib as a versatile therapeutic candidate for various oncologic and inflammatory conditions. Initially developed to overcome resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC), its immunomodulatory properties have also led to its investigation in B-cell malignancies and cytokine storm-related diseases such as COVID-19. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of **Abivertinib maleate**, with a focus on the experimental methodologies and quantitative data that have defined its therapeutic profile.

## Discovery and Rationale

The development of Abivertinib was driven by a critical unmet need in the treatment of NSCLC. While first-generation EGFR TKIs like gefitinib and erlotinib were effective in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation), the majority of patients eventually developed resistance. The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene, T790M, often referred to as the "gatekeeper" mutation.

The scientific rationale behind Abivertinib was to design a third-generation EGFR TKI with a high affinity for and potent inhibition of the T790M mutant EGFR, while sparing wild-type (WT) EGFR to minimize off-target toxicities commonly associated with earlier generation inhibitors, such as skin rash and diarrhea. The discovery process involved screening a library of small molecules to identify a compound with the desired selectivity and irreversible binding properties. Abivertinib emerged as a lead candidate due to its potent activity against EGFR T790M and its favorable preclinical profile.

During its development, the inhibitory activity of Abivertinib against BTK was also discovered. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies. The dual inhibition of EGFR and BTK by Abivertinib opened up new avenues for its therapeutic application beyond NSCLC.

## Mechanism of Action

Abivertinib exerts its therapeutic effects through the irreversible inhibition of two key signaling kinases: EGFR and BTK.

### EGFR Inhibition

Abivertinib is a pyrrolopyrimidine-based TKI that covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.

Key features of Abivertinib's EGFR inhibition include:

- **High affinity for mutant EGFR:** Abivertinib demonstrates potent inhibition of EGFR with activating mutations (L858R, exon 19 deletion) and the T790M resistance mutation.
- **Selectivity over wild-type EGFR:** The drug exhibits significantly lower activity against WT EGFR, which is expected to translate into a better safety profile compared to non-selective EGFR inhibitors.
- **Irreversible binding:** The covalent bond formation leads to sustained inhibition of EGFR signaling.

## BTK Inhibition

Abivertinib also forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible inhibition blocks the BCR signaling cascade, leading to a reduction in B-cell proliferation and survival. The inhibition of BTK also has immunomodulatory effects, as it can suppress the production of pro-inflammatory cytokines, which provided the rationale for its investigation in COVID-19-related cytokine storm.

## Preclinical Development

The preclinical evaluation of Abivertinib involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.

## In Vitro Studies

### 3.1.1. Kinase Inhibition Assays

The inhibitory activity of Abivertinib against various EGFR mutants and WT EGFR, as well as BTK, was determined using biochemical kinase assays.

Experimental Protocol: EGFR and BTK Kinase Inhibition Assay (Representative)

A common method for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) is a radiometric or fluorescence-based kinase assay.

- **Enzyme and Substrate Preparation:** Recombinant human EGFR (WT, L858R, T790M) or BTK enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.
- **Compound Dilution:** Abivertinib is serially diluted to a range of concentrations.
- **Kinase Reaction:** The kinase, substrate, and Abivertinib are incubated in the presence of ATP (often radiolabeled with <sup>32</sup>P or <sup>33</sup>P, or in the presence of a fluorescent ATP analog).
- **Detection:** The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.

- **IC50 Calculation:** The percentage of kinase inhibition at each drug concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

### 3.1.2. Cell-Based Assays

The anti-proliferative activity of Abivertinib was evaluated in various cancer cell lines harboring different EGFR mutations.

#### Experimental Protocol: Cell Viability Assay (Representative)

The effect of Abivertinib on the viability of cancer cell lines is typically assessed using a colorimetric or fluorometric assay.

- **Cell Seeding:** Cancer cells (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations) are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with a range of concentrations of Abivertinib for a specified period (e.g., 72 hours).
- **Viability Reagent Addition:** A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP content (e.g., CellTiter-Glo®) is added to the wells.
- **Signal Measurement:** The absorbance or luminescence is measured using a plate reader.
- **Data Analysis:** The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value is determined.

## In Vivo Studies

The anti-tumor efficacy of Abivertinib was assessed in animal models, typically mouse xenograft models.

#### Experimental Protocol: Xenograft Tumor Model (Representative)

- **Cell Implantation:** Human cancer cells (e.g., NCI-H1975) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

- **Tumor Growth:** The tumors are allowed to grow to a palpable size.
- **Treatment Administration:** The mice are randomized into treatment and control groups. Abivertinib is administered orally at various doses and schedules.
- **Tumor Measurement:** Tumor volume is measured regularly using calipers.
- **Efficacy Evaluation:** The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Other parameters such as body weight and overall survival may also be monitored.

## Quantitative Data Summary

**Table 1: In Vitro Inhibitory Activity of Abivertinib**

Target	Assay Type	IC50 (nM)	Reference
EGFR (L858R)	Kinase Assay	0.18	
EGFR (T790M)	Kinase Assay	0.18	
EGFR (WT)	Kinase Assay	7.68	
EGFR Phosphorylation (NCI- H1975 cells)	Cellular Assay	7.3	
EGFR Phosphorylation (NIH/3T3_TC32T8 cells)	Cellular Assay	2.8	

## Clinical Development

Abivertinib has undergone extensive clinical evaluation in various indications, most notably NSCLC and COVID-19.

### Non-Small Cell Lung Cancer (NSCLC)

The primary clinical development program for Abivertinib has focused on patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.

Pivotal Clinical Trial: NCT02330367

This was a multicenter, open-label, single-arm, Phase I/II study conducted in China.

- Phase I (Dose Escalation): The primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Abivertinib.
- Phase II (Dose Expansion): The primary objective was to evaluate the efficacy and safety of Abivertinib at the RP2D.

Experimental Protocol: NCT02330367

- Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who had progressed after treatment with a first-generation EGFR TKI.
- Treatment: Abivertinib was administered orally twice daily in 28-day cycles.
- Dose: The Phase I part evaluated doses from 50 mg to 350 mg twice daily. The RP2D was determined to be 300 mg twice daily.
- Primary Endpoints:
  - Phase I: MTD and RP2D
  - Phase II: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) based on RECIST v1.1.
- Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

## Table 2: Efficacy of Abivertinib in EGFR T790M-Positive NSCLC (NCT02330367, Phase II)

Efficacy Endpoint	Result	95% Confidence Interval	Reference
Objective Response Rate (ORR)	52.2%	45.2% - 59.1%	
Disease Control Rate (DCR)	88.0%	82.9% - 92.1%	
Median Duration of Response (DoR)	8.5 months	6.1 - 9.2 months	
Median Progression-Free Survival (PFS)	7.5 months	6.0 - 8.8 months	
Median Overall Survival (OS)	24.9 months	22.4 months - Not Reached	

## COVID-19

The rationale for investigating Abivertinib in COVID-19 was its ability to inhibit BTK and thereby reduce the production of inflammatory cytokines, potentially mitigating the severe inflammatory response (cytokine storm) associated with severe COVID-19.

Key Clinical Trial: NCT04440007

This was a Phase II, randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of Abivertinib in hospitalized patients with moderate to severe COVID-19.

Experimental Protocol: NCT04440007

- Patient Population: Hospitalized patients with a confirmed SARS-CoV-2 infection and moderate to severe pulmonary symptoms.
- Treatment: Abivertinib administered orally in addition to standard of care, compared to placebo plus standard of care.
- Primary Endpoint: To assess the safety and efficacy of Abivertinib in this patient population.

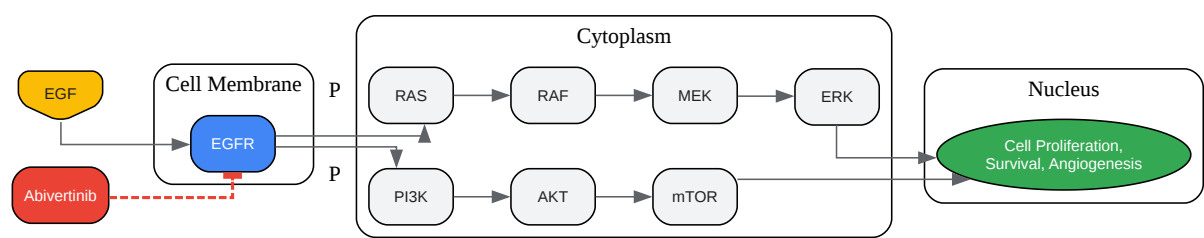
**Table 3: Key Efficacy Results of Abivertinib in "At-Risk" Hospitalized COVID-19 Patients (US and Brazil Phase 2 Studies)**

Outcome	Abivertinib Group	Control Group	Improvement with Abivertinib	Reference
US Study				
Avoidance of Death or Respiratory Failure at 1 Month	78.3%	58.3%	20%	
Brazil Study				
Avoidance of Death or Respiratory Failure at 1 Month	69.6%	44.4%	25%	

## Signaling Pathways and Experimental Workflows

### Signaling Pathways

Diagram 1: Simplified EGFR Signaling Pathway and Inhibition by Abivertinib

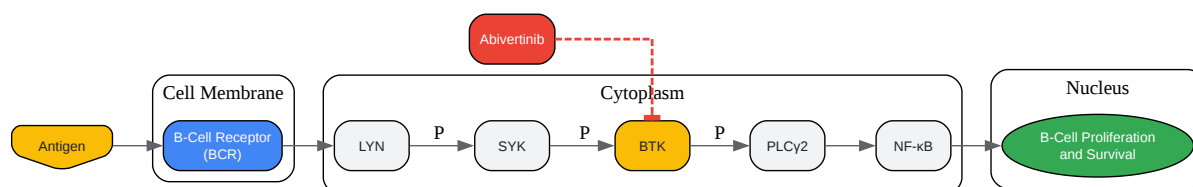


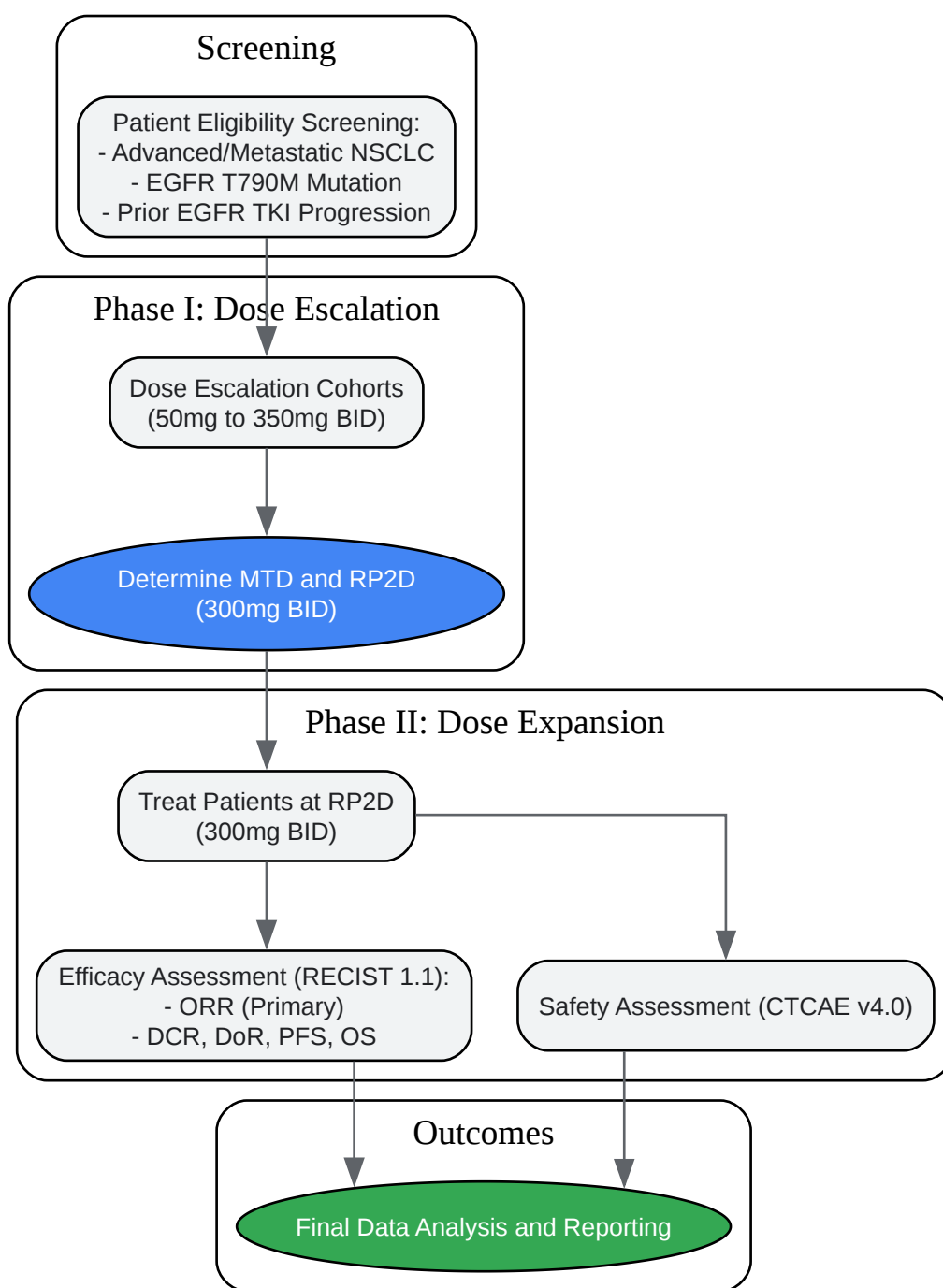


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Caption: EGFR signaling pathway and the inhibitory action of Abivertinib.

Diagram 2: Simplified BTK Signaling Pathway and Inhibition by Abivertinib





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